molecular formula C10H9ClF3NO2 B2950689 2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide CAS No. 851721-86-3

2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide

Cat. No.: B2950689
CAS No.: 851721-86-3
M. Wt: 267.63
InChI Key: YVFWBXRZKCHTLV-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide is a synthetic organic compound known for its unique chemical properties and applications. It belongs to the class of trifluoromethylbenzenes, which are organofluorine compounds containing a benzene ring substituted with one or more trifluoromethyl groups . This compound is used in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide involves several steps. One common method includes the reaction of 4-(trifluoromethoxy)aniline with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and isopropanol, as well as catalysts and bases to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c1-6(11)9(16)15-7-2-4-8(5-3-7)17-10(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFWBXRZKCHTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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